Cas no 68400-54-4 (2-Hydroxy-2-methyl-1-(4-tert-butyl)phenylpropan-1-one)

2-Hydroxy-2-methyl-1-(4-tert-butyl)phenylpropan-1-one structure
68400-54-4 structure
Product Name:2-Hydroxy-2-methyl-1-(4-tert-butyl)phenylpropan-1-one
N.o CAS:68400-54-4
MF:C14H20O2
MW:220.307404518127
CID:58776
PubChem ID:110191
Update Time:2025-04-19

2-Hydroxy-2-methyl-1-(4-tert-butyl)phenylpropan-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Hydroxy-2-methyl-1-(4-tert-butyl)phenylpropan-1-one
    • 1-[4-(1,1-Dimethylethyl)phenyl]-2-hydroxy-2-methylpropan-1-one
    • 1-(4-(1,1-Dimethylethyl)phenyl)-2-hydroxy-2-methylpropan-1-one
    • 1-(4-tert-Butylphenyl)-2-hydroxy-2-methyl-1-propanone
    • 1-(4-tert-Butylphenyl)-2-hydroxy-2-methylpropan-1-one
    • 1-Propanone, 1-(4-(1,1-dimethylethyl)phenyl)-2-hydroxy-2-methyl-
    • 1-propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-
    • EINECS 270-044-5
    • 1-(4-(tert-Butyl)phenyl)-2-hydroxy-2-methylpropan-1-one
    • DTXSID4071508
    • UNII-J3D3DE2CMT
    • SCHEMBL305930
    • NS00036586
    • 2-HYDROXY-2-METHYL-1-(4-TERT-BUTYLPHENYL)-1-PROPANONE
    • J3D3DE2CMT
    • FT-0702656
    • 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-2-HYDROXY-2-METHYL-1-PROPANONE
    • 68400-54-4
    • 270-044-5
    • JHXJMPVUVKIGKC-UHFFFAOYSA-N
    • DTXCID5045968
    • Inchi: 1S/C14H20O2/c1-13(2,3)11-8-6-10(7-9-11)12(15)14(4,5)16/h6-9,16H,1-5H3
    • Chave InChI: JHXJMPVUVKIGKC-UHFFFAOYSA-N
    • SMILES: OC(C)(C)C(C1C=CC(=CC=1)C(C)(C)C)=O

Propriedades Computadas

  • Massa Exacta: 220.1464
  • Massa monoisotópica: 220.146
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 252
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 37.3A^2
  • XLogP3: 3.2

Propriedades Experimentais

  • Densidade: 1.009
  • Ponto de ebulição: 327 °C at 760 mmHg
  • Ponto de Flash: 138.9 °C
  • Índice de Refracção: 1.511
  • PSA: 37.3
Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd